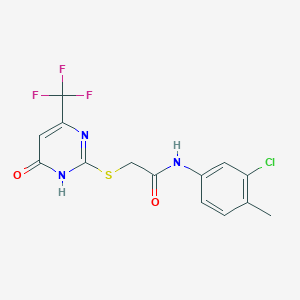

![molecular formula C7H4ClIN2 B2970312 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine CAS No. 1384290-37-2](/img/structure/B2970312.png)

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

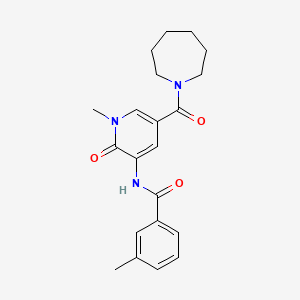

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a type of N-heterocyclic compound . It has a molecular weight of 278.48 . The IUPAC name for this compound is 5-chloro-7-iodopyrazolo[1,5-a]pyridine .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, which include 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, have been synthesized through various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and their possible applications . The synthesis of these derivatives has been widely studied .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine has a molecular weight of 278.48 . It is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Agrochemical Research

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential starting points for the development of antifungal agents in agrochemicals .

Optical Applications

These compounds exhibit tunable photophysical properties, making them strategic for optical applications due to simpler and greener synthetic methodologies .

Synthetic Methodology

The main synthesis route allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework, which can be leveraged in creating diverse compounds with specific desired properties .

Mecanismo De Acción

The mode of action of a compound generally involves its interaction with its targets, leading to changes in cellular processes. For pyrazolopyridines, the specific mode of action can vary depending on the exact structure of the compound and its targets .

Biochemical pathways affected by a compound are those in which the target proteins or enzymes of the compound are involved. The downstream effects would depend on the specific roles of these pathways in cellular processes .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. The ADME properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action of a compound refers to the molecular and cellular effects brought about by its interaction with its targets. This could involve a wide range of effects, from changes in gene expression to alterations in cellular signaling pathways .

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, presence of other molecules, and so on .

Direcciones Futuras

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidine still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Propiedades

IUPAC Name |

5-chloro-7-iodopyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLAWODSXKVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(N2N=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)